Bienvenue dans la boutique en ligne BenchChem!

2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol

TPSA blood-brain barrier permeability solubility prediction

2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol (CAS 902763-86-4; PubChem CID is a saturated heterocyclic building block belonging to the tetrahydroindazole class, bearing a secondary alcohol (–CH₂CH₂OH) substituent at the 4-position of the cyclohexane-fused pyrazole ring and an N-methyl group at the 1-position. Its molecular formula is C₁₀H₁₆N₂O with a molecular weight of 180.25 g/mol.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B7944131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(CCC2)CCO
InChIInChI=1S/C10H16N2O/c1-12-10-4-2-3-8(5-6-13)9(10)7-11-12/h7-8,13H,2-6H2,1H3
InChIKeyXGXFTDBRTANYKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol – Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol (CAS 902763-86-4; PubChem CID 71307728) is a saturated heterocyclic building block belonging to the tetrahydroindazole class, bearing a secondary alcohol (–CH₂CH₂OH) substituent at the 4-position of the cyclohexane-fused pyrazole ring and an N-methyl group at the 1-position. Its molecular formula is C₁₀H₁₆N₂O with a molecular weight of 180.25 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 0.9, a topological polar surface area (TPSA) of 38.1 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds [2]. The compound is commercially available from multiple suppliers at purities of 95% to 98%, typically offered in quantities from 250 mg to 25 g for research and development use . Its saturated tetrahydroindazole scaffold distinguishes it from aromatic indazole analogs and positions it as a versatile intermediate for medicinal chemistry diversification, particularly in kinase inhibitor and CNS-targeted programs [3].

Why 2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol Cannot Be Replaced by In-Class Tetrahydroindazole Analogs Without Quantitative Justification


Tetrahydroindazole derivatives bearing an alcohol-containing side chain at the 4-position are not functionally interchangeable despite sharing a common saturated bicyclic core. The specific combination of the N-methyl group, the ethylene (–CH₂CH₂–) spacer length, and the primary alcohol terminus on this compound generates a unique spatial and electronic signature that dictates its reactivity as a synthetic intermediate and its potential pharmacophoric interactions. Systematic structure-activity relationship (SAR) studies on tetrahydroindazole-based sigma-2 receptor ligands and interleukin-2 inducible T-cell kinase (ITK) inhibitors have demonstrated that even minor alterations in substituent position, N-alkylation pattern, or linker length can produce order-of-magnitude shifts in target binding affinity, selectivity, and metabolic stability [1] [2]. The quantitative evidence presented below clarifies exactly where procurement decisions for this specific compound—rather than a seemingly similar analog—are scientifically justified.

Quantitative Differentiation of 2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol – Head-to-Head Property Comparisons with Closest Structural Analogs


Topological Polar Surface Area (TPSA) Advantage Over Unsubstituted 4,5,6,7-Tetrahydro-1H-indazole Parent Scaffold

The target compound exhibits a computed TPSA of 38.1 Ų, which is 9.4 Ų higher than the 28.7 Ų measured for the unsubstituted 4,5,6,7-tetrahydro-1H-indazole parent scaffold [1] [2]. This increase arises from the additional hydroxyl oxygen serving as a second hydrogen bond acceptor. TPSA values below 60–70 Ų are generally associated with favorable passive blood-brain barrier penetration, while values below 140 Ų correlate with acceptable oral absorption; the target compound's value occupies a middle ground that is distinct from both the parent scaffold and more polar analogs, providing a quantifiable basis for selecting this intermediate when moderate polarity is desired [3].

TPSA blood-brain barrier permeability solubility prediction medicinal chemistry design

XLogP3 Lipophilicity Differentiation from 4,5,6,7-Tetrahydro-1H-indazole Parent and Regioisomeric (2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

The target compound has a computed XLogP3-AA of 0.9, which is 0.5 log units lower (more hydrophilic) than the unsubstituted 4,5,6,7-tetrahydro-1H-indazole parent (XLogP3 1.4) [1] [2]. This reduction reflects the influence of the ethanol substituent. A structurally isomeric compound, (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol (also C₁₀H₁₆N₂O, MW 180.25), shows a computed logP of 1.241 in the ZINC database, a 0.34 log unit increase relative to the target, attributable to the different positioning of the alcohol and N-alkyl groups that alters the hydrophobic surface exposure [3]. An XLogP3 difference of 0.3–0.5 log units is within the range known to affect protein binding, membrane partitioning, and metabolic clearance rates in lead optimization campaigns [4].

lipophilicity XLogP3 partition coefficient drug-likeness lead optimization

Hydrogen Bond Acceptor Count Differentiation Supporting Distinct Intermolecular Interaction Potential

The target compound possesses two hydrogen bond acceptor (HBA) sites (the pyrazole N2 nitrogen and the hydroxyl oxygen), compared to only one HBA site for 4,5,6,7-tetrahydro-1H-indazole (pyrazole N2 only) [1] [2]. This doubling of HBA count is consequential: biochemical and structural biology studies on tetrahydroindazole-based kinase inhibitors have shown that the presence and spatial positioning of additional hydrogen bond acceptors at the 4-position side chain can engage the protein backbone or conserved water networks in the ATP-binding pocket, directly influencing both binding affinity and selectivity profiles [3]. The primary alcohol terminus of the ethanol side chain is also chemically differentiable from the secondary alcohol in 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol (CAS 109801-13-0), offering distinct reactivity for subsequent derivatization (e.g., selective oxidation to the aldehyde or carboxylic acid, or tosylation/mesylation for nucleophilic displacement) [4].

hydrogen bonding molecular recognition solubility crystal engineering target engagement

Rotatable Bond Count and Conformational Flexibility Advantage for Induced-Fit Binding and Derivatization Strategies

The target compound contains two rotatable bonds (the C4–CH₂ and CH₂–CH₂OH linkages), compared to zero rotatable bonds in the rigid 4,5,6,7-tetrahydro-1H-indazole parent scaffold [1] [2]. This difference is significant because the number of rotatable bonds is a key determinant of conformational entropy and molecular flexibility; each additional rotatable bond can enable the compound to sample a broader conformational space for induced-fit target binding [3]. In the context of fragment-based drug discovery (FBDD) and structure-based design, the ethanol side chain provides a directional vector that can be exploited for growing the molecule into adjacent sub-pockets while maintaining favorable ligand efficiency metrics. The methanol analog (1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol (C₉H₁₄N₂O, MW 166.22) has one fewer methylene unit, resulting in a shorter reach and reduced conformational freedom .

conformational flexibility rotatable bonds entropy induced-fit binding fragment-based drug design

Class-Level Scaffold Differentiation: Saturated Tetrahydroindazole Core vs. Aromatic Indazole Analogs in Kinase and Sigma Receptor Targeting

The target compound's saturated 4,5,6,7-tetrahydroindazole core has an sp³ carbon fraction (Fsp³) of 0.50, compared to 0.11 for the aromatic indazole analog 1-(1H-indazol-4-yl)ethanol (C₉H₁₀N₂O, MW 162.19) [1] [2]. This difference in saturation has been exploited in multiple medicinal chemistry programs: tetrahydroindazole-based ITK inhibitors achieved >100-fold selectivity over related kinases by leveraging the non-planar, chair-conformation cyclohexane ring to fill a hydrophobic pocket inaccessible to flat aromatic indazoles [3]. Similarly, tetrahydroindazole-based sigma-2 receptor ligands demonstrated nanomolar binding affinities (Kᵢ values <100 nM) with selectivity over sigma-1, where the saturated scaffold was critical for adopting the bioactive conformation [4]. While the specific target compound has not been directly profiled in these assays, the scaffold-level evidence supports its preferential selection over aromatic indazole analogs when three-dimensional shape complementarity and sp³-enriched physicochemical profiles are program requirements.

scaffold hopping tetrahydroindazole aromatic indazole kinase inhibitor sigma receptor sp3 fraction

Commercial Availability and Purity Grade Differentiation – Multi-Vendor Benchmarking Against Closest Analogs

2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol is stocked by at least six independent suppliers (AKSci, MolCore, CheMenu, CymitQuimica/Biosynth, Leyan, Fluorochem/Weibochem) at purities of 95% or 98%, with catalog quantities from 250 mg to 25 g . By contrast, the closest methanol analog—(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol (C₉H₁₄N₂O, MW 166.22)—has limited vendor listings, typically with longer lead times or inquiry-only pricing, reflecting lower commercial demand and inventory . The target compound benefits from established MDL registry (MFCD23702147), standardized SMILES notation, and PubChem compound identity, reducing ambiguity in procurement specifications. This multi-vendor availability reduces single-supplier dependency and facilitates competitive quotation, a practical but critical differentiator for programs requiring reproducible resupply at gram-to-multi-gram scale.

procurement purity supply chain lead time vendor comparison CAS 902763-86-4

Recommended Research and Procurement Application Scenarios for 2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring sp³-Enriched, Chiral Tetrahydroindazole Building Blocks

The combination of an Fsp³ of 0.50, two rotatable bonds, a primary alcohol functional handle, and an N-methyl tetrahydroindazole core makes this compound an excellent fragment for FBDD libraries targeting kinases (e.g., ITK, Aurora A) or sigma receptors where three-dimensional shape complementarity drives binding selectivity. The ethanol side chain provides a growth vector for structure-based elaboration, while the undefined stereocenter at C4 (noted in PubChem) offers the opportunity to generate and evaluate individual enantiomers, a feature unavailable in the achiral parent scaffold 4,5,6,7-tetrahydro-1H-indazole [1] [2].

Synthetic Intermediate for Tetrahydroindazole-Based Kinase Inhibitor Lead Optimization

As demonstrated by the tetrahydroindazole ITK inhibitor series published by Burch et al. (J Med Chem 2014; 2015), the 4-position side chain is a critical determinant of potency and selectivity. The primary alcohol of the target compound can be directly converted to amine, halide, sulfonate ester, or carboxylic acid derivatives via well-established transformations, enabling rapid SAR exploration around the 4-position vector. Programs that have identified tetrahydroindazole as a privileged scaffold should prioritize this compound over the methanol analog because the additional methylene unit provides greater conformational reach into hydrophobic sub-pockets [2] [3].

Sigma-2 Receptor Ligand Development Leveraging Saturated Heterocyclic Scaffolds

The sigma-2 receptor ligand series reported by Iyamu et al. (ChemMedChem 2019) established that tetrahydroindazole derivatives can achieve high sigma-2 affinity and selectivity when appropriately substituted. The target compound, with its moderate XLogP3 of 0.9 and TPSA of 38.1 Ų, occupies a physicochemical property space consistent with CNS drug-likeness and can serve as a starting point for further functionalization. Procurement of this specific compound—rather than the aromatic indazole analog 1-(1H-indazol-4-yl)ethanol—is justified by the scaffold-level evidence that the saturated core is essential for achieving the non-planar conformation required for sigma-2 binding [1] [4].

Multi-Step Parallel Synthesis Programs Requiring Reproducible Intermediate Supply at Gram Scale

For medicinal chemistry teams planning parallel library synthesis of >10 compounds, the multi-vendor availability of this compound at 95–98% purity in gram quantities (1 g, 5 g, 10 g, 25 g) provides procurement reliability that single-source or inquiry-only analogs cannot match. The compound's MDL number (MFCD23702147) and well-defined PubChem entry (CID 71307728) ensure unambiguous identity verification across batches and suppliers, reducing the risk of misidentification that plagues less commonly stocked research chemicals .

Quote Request

Request a Quote for 2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.